Tert-butyl 2-amino-3-oxo-3-piperazin-1-ylpropanoate
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Overview
Description
1-(Boc-amino-acetyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an acetylated piperazine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Boc-amino-acetyl)-piperazine can be synthesized through a multi-step process involving the protection of the amino group, acetylation, and subsequent reaction with piperazine. The general synthetic route is as follows:
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
[ \text{R-NH}_2 + \text{Boc-Cl} \rightarrow \text{R-NH-Boc} ]
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Acetylation: : The protected amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
[ \text{R-NH-Boc} + \text{Ac}_2\text{O} \rightarrow \text{R-NH-Boc-Ac} ]
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Reaction with Piperazine: : The acetylated compound is then reacted with piperazine to form 1-(Boc-amino-acetyl)-piperazine.
[ \text{R-NH-Boc-Ac} + \text{Piperazine} \rightarrow \text{1-(Boc-amino-acetyl)-piperazine} ]
Industrial Production Methods
In an industrial setting, the synthesis of 1-(Boc-amino-acetyl)-piperazine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino-acetyl)-piperazine undergoes various chemical reactions, including:
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Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
[ \text{1-(Boc-amino-acetyl)-piperazine} + \text{TFA} \rightarrow \text{1-(amino-acetyl)-piperazine} ]
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
[ \text{1-(Boc-amino-acetyl)-piperazine} + \text{Nu}^- \rightarrow \text{1-(Boc-amino-Nu)-piperazine} ]
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Deprotection: 1-(amino-acetyl)-piperazine
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-(Boc-amino-acetyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is employed in the modification of biomolecules for drug delivery and diagnostic applications.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Boc-amino-acetyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-amino-acetyl)-piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(Boc-amino-acetyl)-morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-(Boc-amino-acetyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
1-(Boc-amino-acetyl)-piperazine is unique due to its piperazine ring, which imparts specific chemical and biological properties. The presence of the Boc protecting group allows for selective reactions and stability during synthesis, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C11H21N3O3 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-oxo-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)8(12)9(15)14-6-4-13-5-7-14/h8,13H,4-7,12H2,1-3H3 |
InChI Key |
LSNRVKQSLAVAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)N1CCNCC1)N |
Origin of Product |
United States |
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